Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate
Description
Chemical Structure and Key Features Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position of the piperidine ring and a 2-amino-1,1-difluoro-2-oxo-ethyl substituent at the 4-position. The molecule combines a polar, electron-deficient difluoro-oxoethyl group with a sterically bulky tert-butyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₂H₂₀F₂N₂O₃, with a molecular weight of 290.29 g/mol (estimated). The amino group provides a reactive site for further functionalization, while the fluorine atoms enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding .
The compound’s high purity (97% as noted in ) suggests optimized protocols for intermediates in kinase or protease inhibitor development .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)12(13,14)9(15)17/h8H,4-7H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVBHAHLTVASKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound can be synthesized by:
- Introducing the difluoromethyl ketone functionality onto the piperidine ring.
- Protecting the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
- Incorporating the amino group on the ethyl side chain adjacent to the difluoromethyl ketone.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Piperidine Protection | Protection of piperidine nitrogen with tert-butyl carbamate (Boc) | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), ambient temperature | Standard Boc protection to form tert-butyl piperidine-1-carboxylate intermediate |
| 2. Introduction of Difluoromethyl Ketone Side Chain | Alpha-difluorination and oxidation of ethyl side chain at 4-position of piperidine | Difluorocarbene precursors (e.g., diethylaminosulfur trifluoride or Selectfluor), oxidation agents (e.g., Dess–Martin periodinane) | Fluorination to introduce gem-difluoro group; oxidation to ketone |
| 3. Amination | Introduction of amino group at alpha position of ketone | Ammonia or amine source, reductive amination conditions (e.g., NaBH3CN) | Reductive amination converts ketone to amino group, yielding 2-amino-1,1-difluoro-2-oxoethyl substituent |
| 4. Purification | Chromatographic purification (e.g., silica gel column chromatography) | Solvent systems like ethyl acetate/hexane | Ensures high purity (>97%) for research applications |
This synthetic route is consistent with the chemical structure and functional groups present in the target molecule.
Alternative Synthetic Approaches
Direct Fluorination of Amino Ketone Precursors: Starting from a 4-(2-aminoethyl)piperidine derivative protected with Boc, selective difluorination at the alpha position to the amino ketone can be performed using electrophilic fluorinating agents. This approach requires careful control of reaction conditions to avoid over-fluorination or decomposition.
Use of Fluorinated Building Blocks: Employing pre-fluorinated intermediates such as 2-amino-1,1-difluoro-2-oxoethyl halides or esters that can be coupled to the Boc-protected piperidine ring via nucleophilic substitution or amide bond formation.
These alternative methods may be explored depending on the availability of reagents and desired scale.
Analytical Data and Purity
Commercially available samples of this compound typically have purities of 97% or higher, verified by chromatographic and spectroscopic methods such as HPLC, NMR, and mass spectrometry.
| Parameter | Typical Value | Analytical Method |
|---|---|---|
| Purity | ≥97% | HPLC, GC |
| Molecular Weight | 278.3 g/mol | Mass Spectrometry |
| Structural Confirmation | Consistent with SMILES and IUPAC | NMR (1H, 19F, 13C) |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Boc Protection + Difluorination + Reductive Amination | Boc2O, fluorinating agents (e.g., Selectfluor), NaBH3CN | Well-established, high purity, scalable | Multi-step, requires careful fluorination control |
| Direct Fluorination of Amino Ketone | Fluorinating agents, protected amino ketone | Fewer steps, direct approach | Risk of side reactions, requires optimization |
| Coupling with Fluorinated Building Blocks | Fluorinated halides/esters, nucleophilic substitution reagents | Modular, potentially higher yields | Availability of fluorinated intermediates |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The difluoro-oxo-ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro-oxo-ethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Fluorine’s strong C-F bonds reduce susceptibility to oxidative degradation . Aromatic substituents (e.g., benzodiazolyl in ) enhance π-π stacking in enzyme binding pockets, improving inhibitory potency against targets like 8-oxo-GTPase. In contrast, the target compound’s aliphatic substituent may favor solubility in polar solvents .
Functional Group Versatility The amino group in the target compound allows for Schiff base formation or amide coupling, similar to tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (), which is used in peptidomimetic drug design. Thiol-containing analogs () enable site-specific bioconjugation, whereas the target compound’s amino group is better suited for covalent inhibitor strategies .
Synthetic Complexity The target compound’s synthesis likely follows procedures akin to (low-temperature lithiation), but the incorporation of difluoro groups may require specialized fluorinating agents, increasing synthetic complexity compared to non-fluorinated analogs like those in .
The difluoro motif may mimic phosphate groups in kinase-binding sites, a hypothesis supported by fluorine’s role in .
Research Findings and Trends
- Fluorine’s Role in Drug Design : Fluorinated piperidines (e.g., ) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration. The target compound’s difluoro group aligns with this trend .
Biological Activity
Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate (CAS Number: 1896028-89-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, and biological effects based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₈F₂N₂O₃
- Molecular Weight : Approximately 278.3 g/mol
- Structure : The compound features a piperidine ring with a tert-butyl group and an amino-difluoro-oxoethyl moiety, which contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to ensure high yields and purity. The general synthetic pathway includes the formation of the piperidine ring followed by the introduction of the tert-butyl and amino-difluoro groups.
Pharmacodynamics
Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the realm of pharmacology. Notably, studies have focused on its interaction with P-glycoprotein (P-gp), a crucial membrane protein involved in drug transport and resistance.
Key Findings:
- P-glycoprotein Interaction : The compound has shown preferential selectivity towards P-gp compared to other ATP-binding cassette transporters. This selectivity may enhance its efficacy in overcoming drug resistance in cancer therapies .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively enhances the accumulation of chemotherapeutic agents in P-gp-expressing cells. This suggests its potential as a chemosensitizer .
- Animal Models : Animal studies have provided evidence of the compound's ability to reduce tumor growth while maintaining a favorable safety profile. These findings support further exploration into its therapeutic applications .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C₁₂H₁₉N₃O₂ | Lacks fluorine substituents; simpler structure |
| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | Contains a hydroxyl group; different reactivity |
| Tert-butyl 4-(2-methylaminoethyl)piperidine-1-carboxylate | C₁₃H₂₄N₂O₂ | Features a methylamino group; altered biological activity |
Q & A
Q. What are the recommended synthetic strategies for tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate?
The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the piperidine ring. A plausible approach includes:
- Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under standard Boc-anhydride conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 2 : Introduction of the 2-amino-1,1-difluoro-2-oxo-ethyl moiety via nucleophilic substitution or coupling reactions. For fluorinated ketones, trifluoromethylation or fluorination agents like Selectfluor® may be employed under controlled conditions .
- Step 3 : Deprotection and purification via column chromatography or recrystallization.
Key Validation: Monitor intermediates using LC-MS and confirm final product purity via NMR (¹H/¹³C/¹⁹F) and HRMS .
Q. How can the compound’s stability under experimental conditions be assessed?
Stability studies should include:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, MeOH) via ¹H NMR over 24–72 hours.
- pH Sensitivity : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyze degradation products using HPLC .
Q. What safety protocols are critical for handling this compound?
Based on structural analogs:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity of fluorinated groups .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and interactions?
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites.
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to identify potential pharmacophores .
- Solvent Effects : Apply COSMO-RS models to predict solubility and stability in different solvents .
Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of this compound?
- Functional Group Modifications : Synthesize analogs with variations in the difluoro-keto or piperidine moieties and compare bioactivity.
- Biological Assays : Test inhibitory effects on relevant enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
- Crystallography : If crystals are obtainable, perform X-ray diffraction to correlate 3D structure with activity .
Q. How can conflicting toxicity data from structural analogs be resolved?
- In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to predict acute toxicity, hepatotoxicity, and mutagenicity.
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay) .
- Comparative Analysis : Cross-reference results with analogs like tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (low reported toxicity) and adjust risk assessments accordingly.
Q. What strategies optimize the compound’s solubility for in vivo studies?
Q. How can environmental persistence of this compound be evaluated?
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to measure degradation in activated sludge.
- Ecotoxicology : Test acute toxicity on Daphnia magna and algae (OECD 202/201) to assess aquatic impact .
- Soil Mobility : Perform column leaching experiments with varying soil pH and organic matter content .
Data Contradictions and Mitigation
- Physical State Discrepancies : Some analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are reported as light yellow solids , while others lack data. Confirm via experimental characterization.
- Toxicity Uncertainties : While tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate lacks acute toxicity data , analogs with fluorinated groups may exhibit higher bioaccumulation potential. Prioritize in vitro testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
